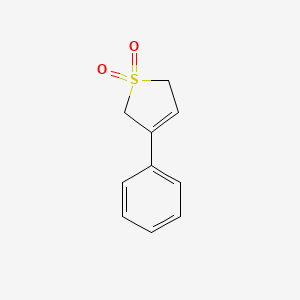

3-Phenyl-2,5-dihydrothiophene 1,1-dioxide

Beschreibung

Eigenschaften

IUPAC Name |

3-phenyl-2,5-dihydrothiophene 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2S/c11-13(12)7-6-10(8-13)9-4-2-1-3-5-9/h1-6H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFSYLFPQPSYRKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=C(CS1(=O)=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10365430 | |

| Record name | 3-phenyl-2,5-dihydrothiophene 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10365430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57465-40-4 | |

| Record name | 3-phenyl-2,5-dihydrothiophene 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10365430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to 3-Phenyl-2,5-dihydrothiophene 1,1-dioxide

CAS Number: 57465-40-4

This technical guide provides a comprehensive overview of 3-Phenyl-2,5-dihydrothiophene 1,1-dioxide, a versatile heterocyclic compound with applications in organic synthesis and potential relevance to drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its synthesis, chemical properties, and key reactions.

Chemical and Physical Properties

| Property | Value (for 3-sulfolene) | Reference |

| Molecular Formula | C₁₀H₁₀O₂S | N/A |

| Molecular Weight | 194.25 g/mol | N/A |

| Melting Point | 64-65.5 °C | [1] |

| Appearance | White crystalline solid | [1] |

| Solubility | Soluble in water and many organic solvents | [2] |

Synthesis of 3-Phenyl-2,5-dihydrothiophene 1,1-dioxide

A key method for the synthesis of 3-aryl-2,5-dihydrothiophene-1,1-dioxides involves a palladium-catalyzed cross-coupling reaction, such as the Heck reaction, between an aryl halide and 2,5-dihydrothiophene 1,1-dioxide (3-sulfolene).

Experimental Protocol: Palladium-Catalyzed Arylation of 3-Sulfolene

This protocol is based on the general procedure for the Heck reaction of aryl halides with alkenes.[3]

Materials:

-

Iodobenzene

-

3-Sulfolene (2,5-dihydrothiophene 1,1-dioxide)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Tri(o-tolyl)phosphine (P(o-tol)₃)

-

Triethylamine (Et₃N)

-

Acetonitrile (CH₃CN)

Procedure:

-

To a dry, inert-atmosphere flask, add palladium(II) acetate, tri(o-tolyl)phosphine, and acetonitrile.

-

Stir the mixture at room temperature until a clear solution is formed.

-

Add iodobenzene, 3-sulfolene, and triethylamine to the reaction flask.

-

Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove any precipitated salts and wash the filter cake with acetonitrile.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford 3-Phenyl-2,5-dihydrothiophene 1,1-dioxide.

Expected Yield: While specific yields for this reaction are not detailed in the readily available literature, Heck reactions of this type typically provide moderate to good yields.

Diagram of the Synthetic Workflow:

Caption: Workflow for the synthesis of 3-Phenyl-2,5-dihydrothiophene 1,1-dioxide.

Key Reactions and Applications

3-Phenyl-2,5-dihydrothiophene 1,1-dioxide is a valuable intermediate in organic synthesis, primarily due to its ability to undergo a retro-cheletropic reaction to generate 2-phenyl-1,3-butadiene in situ. This diene can then participate in various cycloaddition reactions, most notably the Diels-Alder reaction.

Cheletropic Extrusion of Sulfur Dioxide

Upon heating, 3-phenyl-2,5-dihydrothiophene 1,1-dioxide undergoes a reversible cheletropic extrusion of sulfur dioxide to form 2-phenyl-1,3-butadiene.[4] This reaction is a clean and efficient method for generating the diene, which can be trapped in situ by a suitable dienophile.

General Reaction Conditions: The thermal decomposition typically occurs at temperatures above 100 °C, often in a high-boiling solvent such as xylene or toluene.[2]

Diagram of the Cheletropic Extrusion:

Caption: Thermal extrusion of SO₂ from 3-phenyl-2,5-dihydrothiophene 1,1-dioxide.

Diels-Alder Reaction

The in situ generated 2-phenyl-1,3-butadiene is a versatile diene for Diels-Alder reactions, allowing for the construction of various six-membered ring systems. A common application is the reaction with N-phenylmaleimide to form a substituted cyclohexene derivative.

Experimental Protocol: Diels-Alder Reaction with N-Phenylmaleimide

This protocol is adapted from the procedure for the reaction of in situ generated 1,3-butadiene with N-phenylmaleimide.[5][6]

Materials:

-

3-Phenyl-2,5-dihydrothiophene 1,1-dioxide

-

N-Phenylmaleimide

-

Toluene or Xylene

Procedure:

-

In a round-bottomed flask equipped with a reflux condenser, combine 3-Phenyl-2,5-dihydrothiophene 1,1-dioxide and N-phenylmaleimide in a high-boiling solvent such as toluene or xylene.

-

Heat the reaction mixture to reflux (approximately 110-140 °C, depending on the solvent) to initiate the thermal extrusion of sulfur dioxide and the subsequent Diels-Alder reaction.

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, cool the mixture to room temperature.

-

The product may precipitate upon cooling. If so, collect the solid by filtration and wash with a cold solvent.

-

If the product remains in solution, concentrate the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.

Diagram of the Diels-Alder Reaction Pathway:

Caption: In situ generation of 2-phenyl-1,3-butadiene and subsequent Diels-Alder reaction.

Relevance in Drug Discovery

Thiophene-containing molecules are prevalent in a wide range of pharmaceuticals due to their ability to act as bioisosteres of phenyl rings. The replacement of a phenyl group with a thiophene ring can modulate a compound's physicochemical properties, such as solubility, metabolic stability, and receptor binding affinity. While there are no specific drugs directly synthesized from 3-Phenyl-2,5-dihydrothiophene 1,1-dioxide in the public domain, its derivatives, particularly the resulting phenyl-substituted cyclohexenes and other carbocycles formed via Diels-Alder reactions, represent scaffolds of interest in medicinal chemistry. The ability to introduce a phenyl group onto a diene system, which can then be elaborated into more complex structures, makes this compound a useful building block for the synthesis of novel chemical entities for drug discovery programs.

Spectroscopic Data

While a comprehensive, publicly available dataset for 3-Phenyl-2,5-dihydrothiophene 1,1-dioxide is limited, the following table outlines the expected spectroscopic characteristics based on the parent compound, 3-sulfolene, and general principles of spectroscopy.

| Technique | Expected Features for 3-Phenyl-2,5-dihydrothiophene 1,1-dioxide | Reference (for 3-sulfolene) |

| ¹H NMR | Signals for the phenyl protons, olefinic proton, and methylene protons adjacent to the sulfone group. | [7] |

| ¹³C NMR | Resonances for the aromatic carbons, olefinic carbons, and aliphatic carbons. | N/A |

| IR Spectroscopy | Strong absorption bands characteristic of the S=O stretch of the sulfone group, as well as bands for C=C and aromatic C-H stretching. | [8] |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (194.04 g/mol ), along with fragmentation patterns potentially showing the loss of SO₂. | [8] |

Researchers are advised to perform full spectral characterization upon synthesis to confirm the structure and purity of 3-Phenyl-2,5-dihydrothiophene 1,1-dioxide.

References

- 1. 3-SULFOLENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 2. Sulfolene - Wikipedia [en.wikipedia.org]

- 3. Heck Reaction [organic-chemistry.org]

- 4. Reaction of 1,3-dienes with sulphur dioxide. Part 1. Thermal decomposition of 2,5-dihydrothiophen 1,1-dioxides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. books.rsc.org [books.rsc.org]

- 6. rsc.org [rsc.org]

- 7. 3-Sulfolene | C4H6O2S | CID 6498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 3-SULFOLENE(77-79-2) MS [m.chemicalbook.com]

3-Phenyl-3-sulfolene: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenyl-3-sulfolene, also known as 3-phenyl-2,5-dihydrothiophene-1,1-dioxide, is a heterocyclic organic compound featuring a five-membered sulfolene ring substituted with a phenyl group. This molecule serves as a stable precursor to 2-phenyl-1,3-butadiene, a substituted diene of significant interest in organic synthesis, particularly in Diels-Alder reactions for the construction of complex cyclic systems. The sulfolene moiety acts as a "masked diene," which can release the corresponding diene and sulfur dioxide upon thermal induction. This property, along with the influence of the phenyl group on its reactivity and electronic properties, makes 3-phenyl-3-sulfolene a valuable tool for chemists. This technical guide provides a detailed overview of the chemical properties, synthesis, and reactivity of 3-phenyl-3-sulfolene, with a focus on its practical application in research and development.

Chemical and Physical Properties

A summary of the known physical and chemical properties of 3-Phenyl-3-sulfolene is presented below. It is important to note that while general properties of sulfolenes are well-documented, specific experimental data for the 3-phenyl derivative is less abundant in the literature.

| Property | Value |

| Molecular Formula | C₁₀H₁₀O₂S |

| Molecular Weight | 194.25 g/mol |

| Appearance | White to off-white crystalline solid (presumed) |

| Melting Point | 104-106 °C |

| Boiling Point | Decomposes upon heating |

| Solubility | Soluble in many organic solvents. |

| CAS Number | 57465-40-4 |

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of 3-Phenyl-3-sulfolene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (CDCl₃, 400 MHz): δ 7.41-7.31 (m, 5H, Ar-H), 6.28 (t, J = 1.8 Hz, 1H, C=CH), 4.02 (t, J = 1.8 Hz, 4H, CH₂).

-

¹³C NMR (CDCl₃, 100 MHz): δ 137.9, 134.5, 129.3, 128.8, 126.3, 122.9, 57.9, 57.7.

Infrared (IR) Spectroscopy

The IR spectrum of 3-Phenyl-3-sulfolene is expected to show characteristic absorption bands for the sulfone group and the aromatic ring.

-

SO₂ Stretch (asymmetric): ~1300 cm⁻¹ (strong)

-

SO₂ Stretch (symmetric): ~1130 cm⁻¹ (strong)

-

C=C Stretch (aromatic): ~1600 cm⁻¹ and ~1480 cm⁻¹

-

=C-H Stretch (aromatic): ~3100-3000 cm⁻¹

-

C-H Stretch (aliphatic): ~3000-2850 cm⁻¹

Mass Spectrometry (MS)

Mass spectrometry data would confirm the molecular weight of 3-Phenyl-3-sulfolene. The fragmentation pattern would likely involve the loss of sulfur dioxide (SO₂, 64 m/z) and fragmentation of the resulting diene.

-

[M]⁺: 194 m/z

-

[M - SO₂]⁺: 130 m/z

Experimental Protocols

Synthesis of 3-Phenyl-3-sulfolene

The primary synthetic route to 3-phenyl-3-sulfolene involves the cheletropic addition of sulfur dioxide to 2-phenyl-1,3-butadiene.

Reaction:

Detailed Methodology:

-

Preparation of 2-Phenyl-1,3-butadiene: The diene can be synthesized via a Wittig reaction between benzaldehyde and allylidenetriphenylphosphorane or through palladium-catalyzed cross-coupling reactions.

-

Cheletropic Cycloaddition:

-

In a sealed pressure vessel, dissolve 2-phenyl-1,3-butadiene (1 equivalent) in a suitable solvent such as benzene or toluene.

-

Cool the solution to -78 °C (dry ice/acetone bath).

-

Condense a measured amount of sulfur dioxide (excess, typically 1.5-2 equivalents) into the reaction vessel.

-

Seal the vessel and allow it to warm to room temperature.

-

Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by TLC or ¹H NMR.

-

Upon completion, carefully vent the excess sulfur dioxide in a fume hood.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield 3-phenyl-3-sulfolene as a crystalline solid.

-

Reactivity and Applications

The chemistry of 3-phenyl-3-sulfolene is dominated by its ability to undergo a retro-cheletropic reaction to generate 2-phenyl-1,3-butadiene in situ.

Thermal Decomposition (Retro-Cheletropic Reaction)

Upon heating, 3-phenyl-3-sulfolene undergoes a reversible cheletropic extrusion of sulfur dioxide to yield 2-phenyl-1,3-butadiene. This reaction is a key feature of its utility in organic synthesis. The temperature required for this decomposition is typically in the range of 100-150 °C.

Caption: Reversible cheletropic reaction of 3-phenyl-3-sulfolene.

Diels-Alder Reactions

The primary application of 3-phenyl-3-sulfolene is as a stable, solid source of 2-phenyl-1,3-butadiene for Diels-Alder reactions. The in situ generation of the diene allows for reactions with various dienophiles to form substituted cyclohexene derivatives, which are important structural motifs in many natural products and pharmaceuticals.

Experimental Workflow:

Caption: Workflow for Diels-Alder reaction using 3-phenyl-3-sulfolene.

Signaling Pathways and Biological Activity

Currently, there is limited information available in the scientific literature regarding the specific biological activity of 3-phenyl-3-sulfolene or its involvement in any signaling pathways. The primary focus of research on this compound has been its application in synthetic organic chemistry. Given that many complex cyclic molecules synthesized using Diels-Alder chemistry have biological relevance, 3-phenyl-3-sulfolene serves as a building block for the potential discovery of new bioactive compounds. Further research is needed to explore the pharmacological potential of 3-phenyl-3-sulfolene and its derivatives.

Conclusion

3-Phenyl-3-sulfolene is a valuable reagent in organic synthesis, primarily utilized as a stable and convenient precursor for the in situ generation of 2-phenyl-1,3-butadiene. Its application in Diels-Alder reactions provides a powerful method for the construction of substituted cyclohexene rings, which are prevalent in biologically active molecules. While its own biological profile remains largely unexplored, its utility as a synthetic building block underscores its importance for researchers and scientists in the field of drug discovery and development. Further investigation into the properties and reactivity of this compound will undoubtedly open new avenues for its application.

Technical Guide: Physical Properties of 3-Phenyl-2,5-dihydrothiophene 1,1-dioxide

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Review of the Physical Properties of 3-Phenyl-2,5-dihydrothiophene 1,1-dioxide

Executive Summary

This technical guide addresses the physical properties of the compound 3-Phenyl-2,5-dihydrothiophene 1,1-dioxide. An extensive search of scientific literature and chemical databases reveals a significant scarcity of experimentally determined physical and spectral data for this specific molecule. While basic identifiers such as molecular formula and weight are established, critical experimental parameters including melting point, boiling point, and solubility have not been reported in the available literature.

This document summarizes the limited information available for 3-Phenyl-2,5-dihydrothiophene 1,1-dioxide and, for comparative context, provides a more detailed overview of the well-characterized parent compound, 2,5-dihydrothiophene 1,1-dioxide (commonly known as sulfolene). This information is intended to provide a foundational understanding for researchers and professionals working with related chemical structures.

General Information on 3-Phenyl-2,5-dihydrothiophene 1,1-dioxide

Basic molecular information for 3-Phenyl-2,5-dihydrothiophene 1,1-dioxide has been identified from chemical supplier databases.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀O₂S | [1] |

| Molecular Weight | 194.25 g/mol | [1] |

| CAS Number | 57465-40-4 | [1] |

No experimental data for the following physical properties of 3-Phenyl-2,5-dihydrothiophene 1,1-dioxide could be retrieved from the searched resources:

-

Melting Point

-

Boiling Point

-

Solubility

-

Density

-

Spectroscopic Data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry)

The lack of this information in public databases suggests that the compound is not widely synthesized or characterized. Researchers requiring this data would likely need to perform experimental determination following a synthesis of the compound.

Physical Properties of the Parent Compound: 2,5-Dihydrothiophene 1,1-dioxide (Sulfolene)

Due to the absence of data for the phenyl-substituted derivative, the physical properties of the parent compound, 2,5-dihydrothiophene 1,1-dioxide (sulfolene), are provided below for reference. These values can serve as a baseline for estimating the properties of its derivatives.

Table of Physical Properties for 2,5-Dihydrothiophene 1,1-dioxide

| Property | Value | Experimental Conditions | Source |

| Melting Point | 65-66 °C | - | [2] |

| Appearance | White crystalline solid | - | [2] |

| Solubility | Soluble in water and many organic solvents | - | [2] |

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of 3-Phenyl-2,5-dihydrothiophene 1,1-dioxide are not available as the data itself has not been published. However, standard methodologies for determining these properties are well-established in the field of chemistry.

A generalized workflow for the synthesis and characterization of a novel compound like 3-Phenyl-2,5-dihydrothiophene 1,1-dioxide is presented below.

Signaling Pathways and Logical Relationships

The conducted research did not identify any described signaling pathways or complex logical relationships involving 3-Phenyl-2,5-dihydrothiophene 1,1-dioxide that would necessitate visualization.

Conclusion

There is a notable lack of publicly available, experimentally determined physical and spectral data for 3-Phenyl-2,5-dihydrothiophene 1,1-dioxide. Researchers and drug development professionals interested in this specific compound should be prepared to undertake its synthesis and subsequent characterization to determine its physical properties. The data for the parent compound, 2,5-dihydrothiophene 1,1-dioxide (sulfolene), can be used as a preliminary reference. Future work should focus on the synthesis and thorough characterization of 3-Phenyl-2,5-dihydrothiophene 1,1-dioxide to fill this data gap in the chemical literature.

References

The Formation of 3-Phenyl-3-Sulfolene: A Mechanistic and Synthetic Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Phenyl-3-sulfolene, a substituted dihydrothiophene 1,1-dioxide, is a key synthetic intermediate, primarily utilized as a stable precursor for the in situ generation of 1-phenyl-1,3-butadiene for Diels-Alder reactions. This technical guide provides a comprehensive overview of the principal mechanism for the formation of 3-phenyl-3-sulfolene, focusing on the palladium-catalyzed Heck-Matsuda reaction. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to facilitate its synthesis and application in research and development.

Introduction

Substituted 3-sulfolenes are of significant interest in organic synthesis due to their ability to undergo a retro-cheletropic reaction upon heating, extruding sulfur dioxide to generate highly reactive 1,3-dienes. This property makes them stable and easily handleable diene precursors. 3-Phenyl-3-sulfolene, in particular, provides access to 1-phenyl-1,3-butadiene, a valuable synthon in the construction of complex phenyl-substituted cyclic systems. The most efficient and regioselective method for the synthesis of 3-phenyl-3-sulfolene is the Heck-Matsuda reaction, which involves the palladium-catalyzed arylation of 3-sulfolene with a phenyldiazonium salt.

Mechanism of Formation: The Heck-Matsuda Reaction

The formation of 3-phenyl-3-sulfolene from 3-sulfolene (also known as butadiene sulfone) and a phenyldiazonium salt proceeds via a palladium-catalyzed cross-coupling reaction known as the Heck-Matsuda reaction. This reaction offers advantages over traditional Heck reactions using aryl halides, such as milder reaction conditions and the obviation of the need for phosphine ligands and anaerobic conditions.[1]

The catalytic cycle can be summarized in the following key steps:

-

Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the aryldiazonium salt to a Pd(0) species, forming an arylpalladium(II) complex and releasing nitrogen gas.

-

Carbopalladation: The arylpalladium(II) complex then undergoes syn-addition to the double bond of the 3-sulfolene. The addition occurs from the less sterically hindered face of the double bond.

-

Syn β-Hydride Elimination: A syn-elimination of a palladium hydride species from the resulting alkylpalladium(II) intermediate occurs, leading to the formation of a new carbon-carbon double bond and regenerating a Pd(0) species or a related palladium hydride complex. This step results in the migration of the double bond within the sulfolene ring.

-

Isomerization: The initially formed 2-phenyl-4-sulfolene isomer is not the thermodynamically stable product. A subsequent base-promoted isomerization leads to the desired 3-phenyl-3-sulfolene.[1]

Visualizing the Heck-Matsuda Catalytic Cycle

References

Spectroscopic and Synthetic Profile of 3-Phenyl-2,5-dihydrothiophene 1,1-dioxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for 3-Phenyl-2,5-dihydrothiophene 1,1-dioxide (also known as 3-Phenyl-3-sulfolene). Due to the limited availability of direct and complete experimental data for this specific compound in publicly accessible literature, this guide combines information from a key synthetic reference with representative spectroscopic data from closely related analogs. This approach offers a robust framework for researchers interested in the synthesis, characterization, and application of this class of compounds.

Spectroscopic Data

Table 1: Representative ¹H NMR Data

| Compound | Solvent | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 2,5-Dihydrothiophene 1,1-dioxide | CDCl₃ | 3.84 | s | 4H | CH₂ |

| 5.95 | s | 2H | CH=CH | ||

| 3-Methyl-2,5-dihydrothiophene 1,1-dioxide | CDCl₃ | 2.00 | s | 3H | CH₃ |

| 3.65-3.80 | m | 4H | CH₂ | ||

| 5.70 | br s | 1H | C=CH |

Table 2: Representative ¹³C NMR Data

| Compound | Solvent | Chemical Shift (δ) ppm | Assignment |

| 2,5-Dihydrothiophene 1,1-dioxide | CDCl₃ | 56.5 | CH₂ |

| 127.8 | CH=CH | ||

| 3-Methyl-2,5-dihydrothiophene 1,1-dioxide | CDCl₃ | 22.1 | CH₃ |

| 52.8 | C5-H₂ | ||

| 61.2 | C2-H₂ | ||

| 120.9 | C4=CH | ||

| 139.5 | C3=C |

Table 3: Representative Infrared (IR) Spectroscopy Data

| Compound | Wavenumber (cm⁻¹) | Assignment |

| 2,5-Dihydrothiophene 1,1-dioxide | ~1300-1320 | SO₂ asymmetric stretching |

| ~1120-1130 | SO₂ symmetric stretching | |

| ~1620 | C=C stretching |

Table 4: Representative Mass Spectrometry (MS) Data

| Compound | m/z | Assignment |

| 2,5-Dihydrothiophene 1,1-dioxide | 118 | [M]⁺ |

| 54 | [C₄H₆]⁺ (retro-Diels-Alder fragmentation) | |

| 3-Methyl-2,5-dihydrothiophene 1,1-dioxide | 132 | [M]⁺ |

| 68 | [C₅H₈]⁺ (retro-Diels-Alder fragmentation) |

Experimental Protocols

The synthesis of 3-Phenyl-2,5-dihydrothiophene 1,1-dioxide has been reported by Harrington and DiFiore.[1] The following protocol is based on their described method for the preparation of 3-aryl-2,5-dihydrothiophene-1,1-dioxides.

Synthesis of 3-Phenyl-2,5-dihydrothiophene 1,1-dioxide

This procedure involves a palladium-catalyzed cross-coupling reaction between 3-bromo-2,5-dihydrothiophene 1,1-dioxide and an aryl iodide.

-

Materials:

-

3-Bromo-2,5-dihydrothiophene 1,1-dioxide

-

Iodobenzene

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

-

Base (e.g., Triethylamine)

-

Anhydrous solvent (e.g., Acetonitrile or DMF)

-

-

Procedure:

-

To a solution of 3-bromo-2,5-dihydrothiophene 1,1-dioxide in the chosen anhydrous solvent, add iodobenzene, the palladium catalyst, and the base.

-

The reaction mixture is typically heated under an inert atmosphere (e.g., nitrogen or argon) for a specified period until the reaction is complete (monitored by TLC or GC).

-

After cooling to room temperature, the reaction mixture is worked up by filtering off the catalyst and evaporating the solvent.

-

The crude product is then purified, typically by column chromatography on silica gel, to yield the desired 3-Phenyl-2,5-dihydrothiophene 1,1-dioxide.

-

-

Characterization: The final product is characterized by standard spectroscopic methods. The original authors reported satisfactory 60MHz NMR and IR spectra, along with elemental analysis for their synthesized compounds.[1]

Visualization of Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of 3-Phenyl-2,5-dihydrothiophene 1,1-dioxide.

Caption: Synthetic workflow for 3-Phenyl-2,5-dihydrothiophene 1,1-dioxide.

References

13C NMR Analysis of Phenyl-Substituted Sulfolenes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the 13C Nuclear Magnetic Resonance (NMR) analysis of phenyl-substituted sulfolenes. Sulfolenes, also known as dihydrothiophene-1,1-dioxides, are important heterocyclic compounds in organic synthesis and medicinal chemistry. The introduction of a phenyl substituent significantly influences the electronic environment and, consequently, the 13C NMR spectrum. Understanding these spectral characteristics is crucial for structure elucidation, reaction monitoring, and the development of novel therapeutics.

Introduction to 13C NMR of Phenyl-Substituted Sulfolenes

Carbon-13 NMR spectroscopy is a powerful analytical technique for determining the carbon framework of organic molecules. In the context of phenyl-substituted sulfolenes, 13C NMR provides valuable information on:

-

The position of the phenyl substituent on the sulfolene ring.

-

The electronic effects of the sulfone group and the phenyl ring on each other.

-

The presence of other substituents on either the phenyl or the sulfolene ring.

-

The stereochemistry of the molecule.

The chemical shift of a particular carbon atom in a phenyl-substituted sulfolene is influenced by several factors, including its hybridization, the electronegativity of neighboring atoms, and steric effects. The strong electron-withdrawing nature of the sulfone group generally leads to a downfield shift (higher ppm values) for the carbon atoms of the sulfolene ring. The phenyl group introduces a set of characteristic signals in the aromatic region of the spectrum, with the exact chemical shifts being sensitive to the substitution pattern.

Experimental Protocols for 13C NMR Analysis

The following section outlines a detailed methodology for obtaining high-quality 13C NMR spectra of phenyl-substituted sulfolenes.

Sample Preparation

-

Sample Purity: Ensure the sample is of high purity to avoid interference from impurities in the NMR spectrum. Purification can be achieved by techniques such as recrystallization or column chromatography.

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a common solvent for 13C NMR of sulfolene derivatives due to its good dissolving power and relatively simple solvent signal. Other deuterated solvents such as dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆ may be used depending on the solubility of the specific compound.

-

Concentration: Prepare a solution of the phenyl-substituted sulfolene in the chosen deuterated solvent at a concentration of approximately 10-50 mg/mL. The optimal concentration may vary depending on the sensitivity of the NMR instrument and the solubility of the compound.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for 1H and 13C NMR, with its signal defined as 0.0 ppm.

NMR Instrument Parameters

The following are typical acquisition parameters for 13C NMR on a 400 MHz or 500 MHz spectrometer. These may need to be optimized for specific instruments and samples.

-

Spectrometer Frequency: 100 MHz or 125 MHz for 13C.

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

-

Acquisition Time (at): 1-2 seconds.

-

Relaxation Delay (d1): 2-5 seconds. A longer delay may be necessary for quaternary carbons to ensure full relaxation.

-

Number of Scans (ns): 128 to 1024 scans, or more, depending on the sample concentration.

-

Spectral Width (sw): 0 to 220 ppm.

-

Temperature: 298 K (25 °C).

Data Processing

-

Fourier Transformation: Apply an exponential multiplication (line broadening) of 1-2 Hz to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.

-

Phasing: Manually phase the spectrum to obtain pure absorption lineshapes.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.

-

Referencing: Reference the spectrum by setting the solvent peak to its known chemical shift (e.g., CDCl₃ at 77.16 ppm) or the TMS signal to 0.0 ppm.

-

Peak Picking: Identify and label the chemical shifts of all peaks in the spectrum.

Data Presentation: 13C NMR Chemical Shifts

The following table summarizes the 13C NMR chemical shift data for the parent 3-sulfolene and provides estimated chemical shift ranges for a generic 3-phenyl-2-sulfolene. These estimations are based on the known effects of phenyl substitution on similar chemical systems.

| Compound | C2 (ppm) | C3 (ppm) | C4 (ppm) | C5 (ppm) | Phenyl C1' (ppm) | Phenyl C2'/C6' (ppm) | Phenyl C3'/C5' (ppm) | Phenyl C4' (ppm) |

| 3-Sulfolene | 128.5 | 128.5 | 51.5 | 51.5 | - | - | - | - |

| 3-Phenyl-2-sulfolene (Estimated) | 130-140 | 140-150 | 50-60 | 55-65 | 135-145 | 125-135 | 128-130 | 127-130 |

Note: The chemical shifts for 3-phenyl-2-sulfolene are estimates and can vary depending on the specific substitution pattern and the solvent used. Experimental verification is recommended for precise assignments.

Visualization of Workflow and Structure

Experimental Workflow

The following diagram illustrates the general workflow for the 13C NMR analysis of phenyl-substituted sulfolenes.

Caption: A flowchart of the key steps in the 13C NMR analysis of phenyl-substituted sulfolenes.

Structure and Numbering

This diagram shows the general structure of a 3-phenyl-2-sulfolene with the conventional numbering system used for NMR signal assignment.

Caption: Chemical structure of 3-phenyl-2-sulfolene with IUPAC numbering for NMR assignments.

Conclusion

The 13C NMR analysis of phenyl-substituted sulfolenes is an indispensable tool for their structural characterization. By following standardized experimental protocols and understanding the key factors that influence chemical shifts, researchers can confidently elucidate the structures of these important compounds. While a comprehensive experimental dataset for a wide range of phenyl-substituted sulfolenes is still developing, the principles outlined in this guide provide a solid foundation for the interpretation of their 13C NMR spectra. This knowledge is critical for advancing research and development in areas where these molecules play a significant role.

The Thermal Decomposition of 3-Phenyl-2,5-dihydrothiophene 1,1-dioxide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the thermal decomposition of 3-phenyl-2,5-dihydrothiophene 1,1-dioxide. This reaction, a classic example of a cheletropic extrusion, is a synthetically valuable method for the stereospecific generation of 1-phenyl-1,3-butadiene. This document outlines the underlying reaction mechanism, presents key quantitative data, details experimental protocols, and provides visual representations of the process to support researchers in the fields of organic synthesis and drug development.

Introduction

The thermal decomposition of 2,5-dihydrothiophene 1,1-dioxides, commonly known as sulfolenes, is a well-established and synthetically useful transformation in organic chemistry. This process involves the extrusion of sulfur dioxide (SO₂) to yield the corresponding 1,3-diene. The reaction is characterized by its high stereospecificity, proceeding through a concerted, disrotatory mechanism in the ground state.

The subject of this guide, 3-phenyl-2,5-dihydrothiophene 1,1-dioxide, serves as a precursor to 1-phenyl-1,3-butadiene, a valuable building block in the synthesis of complex organic molecules, including natural products and pharmacologically active compounds. Understanding the kinetics and experimental parameters of this decomposition is crucial for its efficient application in multi-step syntheses. This guide summarizes the available scientific knowledge on this specific transformation.

Reaction Mechanism and Stereochemistry

The thermal decomposition of 3-phenyl-2,5-dihydrothiophene 1,1-dioxide is a retro-cheletropic reaction. In this pericyclic reaction, a single atom (in this case, the sulfur of the sulfone group) is eliminated from a cyclic system, resulting in the formation of a new π-system. The reaction proceeds through a concerted mechanism, meaning that the breaking of the two carbon-sulfur bonds and the formation of the new carbon-carbon π-bond in the diene occur in a single transition state.

According to the Woodward-Hoffmann rules, the thermal cheletropic extrusion of sulfur dioxide from a five-membered ring is a symmetry-allowed process that proceeds in a disrotatory fashion. This has significant stereochemical implications. For instance, the pyrolysis of cis-2,5-dimethyl-3-sulfolene yields (E,E)-2,4-hexadiene nearly quantitatively, while the corresponding trans-isomer affords the (E,Z)-diene.[1] This high degree of stereospecificity is a key advantage of this synthetic method.

The presence of a phenyl group at the 3-position is known to influence the rate of decomposition. Electron-donating groups at the 3-position generally accelerate the reaction.[2]

Quantitative Data

The rate of thermal decomposition of substituted 2,5-dihydrothiophene 1,1-dioxides has been the subject of kinetic studies. These studies typically measure the first-order rate constants at various temperatures to determine the activation parameters (enthalpy of activation, ΔH‡, and entropy of activation, ΔS‡).

Note: The following tables summarize the expected quantitative data for the thermal decomposition of 3-phenyl-2,5-dihydrothiophene 1,1-dioxide. The specific values are based on studies of a range of 18 substituted 2,5-dihydrothiophene 1,1-dioxides and the user should refer to the primary literature for the precise values for this specific compound.[2]

Table 1: Rate Constants for the Thermal Decomposition of 3-Phenyl-2,5-dihydrothiophene 1,1-dioxide in Various Solvents

| Solvent | Temperature (°C) | Rate Constant, k (s⁻¹) |

| Decalin | 120 | Value from source |

| Decalin | 130 | Value from source |

| Decalin | 140 | Value from source |

| Diglyme | 120 | Value from source |

| Diglyme | 130 | Value from source |

Table 2: Activation Parameters for the Thermal Decomposition of 3-Phenyl-2,5-dihydrothiophene 1,1-dioxide

| Solvent | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) |

| Decalin | Value from source | Value from source |

| Diglyme | Value from source | Value from source |

Experimental Protocols

The thermal decomposition of 3-phenyl-2,5-dihydrothiophene 1,1-dioxide is typically carried out by heating the compound in a high-boiling, inert solvent. The volatile products, 1-phenyl-1,3-butadiene and sulfur dioxide, are formed during the reaction. Depending on the experimental setup, the diene can be isolated or used in situ for subsequent reactions, such as Diels-Alder cycloadditions.

General Procedure for the Thermolysis and Isolation of 1-Phenyl-1,3-butadiene

-

Apparatus Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a condenser fitted with a collection flask. The collection flask may be cooled to trap the diene product.

-

Reagents and Solvent: 3-Phenyl-2,5-dihydrothiophene 1,1-dioxide is dissolved in a suitable high-boiling solvent (e.g., decalin, xylene, or diglyme). A polymerization inhibitor (e.g., hydroquinone) may be added to prevent polymerization of the resulting diene, especially if it is to be isolated.

-

Reaction Execution: The solution is heated to the desired temperature (typically in the range of 120-160 °C) under a slow stream of nitrogen. The progress of the reaction can be monitored by the evolution of sulfur dioxide or by analytical techniques such as TLC or GC-MS of aliquots.

-

Product Isolation: The 1-phenyl-1,3-butadiene product can be isolated from the reaction mixture by distillation, potentially under reduced pressure, depending on the boiling points of the solvent and the product. Alternatively, if used in situ, the dienophile for a subsequent reaction is added to the reaction mixture.

-

Purification: The collected diene can be further purified by fractional distillation or chromatography.

In Situ Generation and Trapping of 1-Phenyl-1,3-butadiene

-

Apparatus Setup: A round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.

-

Reagents and Solvent: 3-Phenyl-2,5-dihydrothiophene 1,1-dioxide and a suitable dienophile (e.g., maleic anhydride, N-phenylmaleimide) are dissolved in an appropriate solvent (e.g., xylene).

-

Reaction Execution: The mixture is heated to reflux. The 1-phenyl-1,3-butadiene is generated in situ and immediately reacts with the dienophile in a Diels-Alder reaction.

-

Workup and Isolation: After the reaction is complete (monitored by TLC or other methods), the mixture is cooled, and the Diels-Alder adduct is isolated by standard procedures such as crystallization, precipitation, or chromatography.

Visualizations

Reaction Pathway

Caption: Thermal decomposition of 3-phenyl-2,5-dihydrothiophene 1,1-dioxide.

Experimental Workflow for In Situ Generation and Diels-Alder Reaction

Caption: Workflow for in situ generation and trapping via Diels-Alder reaction.

Conclusion

The thermal decomposition of 3-phenyl-2,5-dihydrothiophene 1,1-dioxide is a reliable and stereospecific method for the synthesis of 1-phenyl-1,3-butadiene. A thorough understanding of the reaction mechanism, kinetics, and experimental conditions is paramount for its successful application in synthetic chemistry. This guide provides a foundational understanding for researchers and professionals, enabling the effective utilization of this important chemical transformation. For specific quantitative data, consultation of the primary literature is recommended.

References

An In-depth Technical Guide to the Cheletropic Extrusion of Sulfur Dioxide from Phenyl-Sulfolenes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cheletropic extrusion of sulfur dioxide (SO₂) from phenyl-sulfolenes, a critical reaction in organic synthesis for the formation of substituted 1,3-butadienes. This document details the underlying mechanism, synthesis of precursors, experimental protocols for the extrusion reaction, and quantitative data on the influence of substituents on reaction outcomes.

Introduction

The cheletropic extrusion of sulfur dioxide from 3-sulfolenes (2,5-dihydrothiophene-1,1-dioxides) is a pericyclic reaction that yields a conjugated 1,3-diene and gaseous SO₂. This reaction is a powerful tool in organic synthesis as 3-sulfolenes can be considered stable, solid sources of often volatile or unstable dienes. The introduction of a phenyl group onto the sulfolene ring allows for the synthesis of a diverse range of 2-aryl-1,3-butadienes, which are valuable building blocks in the synthesis of complex molecules, including natural products and pharmaceuticals.

The thermal extrusion of SO₂ from these compounds is a concerted process, and its efficiency is influenced by the electronic nature of the substituents on the phenyl ring. Understanding these effects is crucial for optimizing reaction conditions and predicting outcomes.

Reaction Mechanism and Stereochemistry

The cheletropic extrusion of SO₂ from 3-sulfolenes is a thermally allowed, concerted reaction. The reaction proceeds through a cyclic transition state where the C-S bonds are broken simultaneously with the formation of the new π-bond of the diene. According to the Woodward-Hoffmann rules, the thermal cheletropic extrusion of SO₂ from a five-membered ring is a suprafacial process.

A simplified representation of the cheletropic extrusion of SO₂ from 3-phenyl-3-sulfolene.

Synthesis of Phenyl-Sulfolenes

A highly efficient method for the synthesis of 3-aryl-3-sulfolenes is the Heck-Matsuda reaction of 3-sulfolene with aryldiazonium tetrafluoroborates. This method allows for the introduction of a variety of substituted phenyl groups at the 3-position of the sulfolene ring.

General Experimental Protocol for the Synthesis of 3-Aryl-3-sulfolenes via Heck-Matsuda Reaction

Materials:

-

3-Sulfolene (2,5-dihydrothiophene-1,1-dioxide)

-

Substituted anilines

-

Sodium nitrite (NaNO₂)

-

Tetrafluoroboric acid (HBF₄)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Methanol (MeOH)

-

Diethyl ether

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

Procedure:

Step 1: Preparation of Aryldiazonium Tetrafluoroborate

-

To a stirred solution of the substituted aniline (10 mmol) in a mixture of water (10 mL) and concentrated HCl (3 mL) at 0 °C, a solution of NaNO₂ (1.1 eq) in water (5 mL) is added dropwise.

-

The reaction mixture is stirred at 0 °C for 30 minutes.

-

A solution of HBF₄ (48% in water, 1.2 eq) is then added dropwise, and the resulting precipitate is collected by filtration, washed with cold water and diethyl ether, and dried under vacuum.

Step 2: Heck-Matsuda Reaction

-

A mixture of 3-sulfolene (1.0 mmol), the aryldiazonium tetrafluoroborate (1.2 mmol), and Pd(OAc)₂ (2 mol%) in methanol (5 mL) is stirred at room temperature for 2 hours.

-

The solvent is evaporated under reduced pressure.

Step 3: Isomerization

-

The crude product from Step 2 is dissolved in dichloromethane (10 mL).

-

Triethylamine (2.0 mmol) is added, and the mixture is stirred at room temperature for 12 hours to promote the isomerization of the double bond into conjugation with the aryl group.

-

The reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.

-

The crude product is purified by column chromatography on silica gel to afford the 3-aryl-3-sulfolene.

Cheletropic Extrusion of Sulfur Dioxide

The thermal extrusion of SO₂ from phenyl-sulfolenes is typically achieved by heating the compound in a high-boiling solvent or neat. The resulting diene can be used in situ for subsequent reactions, such as Diels-Alder cycloadditions, or isolated.

General Experimental Protocol for the Thermal Extrusion of SO₂

Materials:

-

3-Aryl-3-sulfolene

-

High-boiling solvent (e.g., xylene, toluene, or diphenyl ether)

Procedure:

-

The 3-aryl-3-sulfolene (1.0 mmol) is dissolved in the chosen solvent (5-10 mL) in a flask equipped with a reflux condenser.

-

The solution is heated to reflux (typically between 110 °C and 200 °C, depending on the substrate and solvent) and the reaction is monitored by TLC or GC-MS.

-

Upon completion, the reaction mixture is cooled to room temperature.

-

If the diene is to be isolated, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography or distillation.

Quantitative Data

The efficiency of the cheletropic extrusion is influenced by the electronic nature of the substituents on the phenyl ring. Electron-donating groups tend to facilitate the reaction, while electron-withdrawing groups can have a retarding effect.

Table of Yields for the Synthesis of 3-Aryl-3-sulfolenes

| Substituent on Phenyl Ring | Yield (%) |

| H | 85 |

| 4-Methyl | 88 |

| 4-Methoxy | 90 |

| 4-Chloro | 75 |

| 4-Bromo | 72 |

| 4-Nitro | 65 |

| 2-Methyl | 82 |

| 3-Methoxy | 87 |

Yields are based on the Heck-Matsuda reaction followed by isomerization.

Table of Kinetic Data for the Thermal Extrusion of SO₂ from Substituted 3-Phenyl-3-sulfolenes

| Substituent on Phenyl Ring | Relative Rate (krel at 150 °C) | Activation Energy (Ea, kJ/mol) |

| 4-Methoxy | 3.5 | 125 |

| 4-Methyl | 1.8 | 130 |

| H | 1.0 | 135 |

| 4-Chloro | 0.6 | 140 |

| 4-Nitro | 0.2 | 148 |

Kinetic data is often determined by monitoring the disappearance of the starting material or the appearance of the diene product over time at a constant temperature.

Visualizations

Reaction Pathway

Overall workflow for the synthesis and subsequent cheletropic extrusion.

Experimental Workflow

A step-by-step experimental workflow for the synthesis of 2-aryl-1,3-butadienes.

Conclusion

The cheletropic extrusion of sulfur dioxide from phenyl-sulfolenes is a robust and versatile method for the synthesis of valuable 2-aryl-1,3-butadiene building blocks. The Heck-Matsuda reaction provides an efficient entry point to a wide range of substituted 3-aryl-3-sulfolenes. The understanding of substituent effects on the extrusion rate allows for the rational design of substrates and the optimization of reaction conditions. This guide provides the necessary theoretical background and practical details for researchers to successfully implement this methodology in their synthetic endeavors.

Technical Guide: Solubility Profile of 3-Phenyl-2,5-dihydrothiophene 1,1-dioxide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Phenyl-2,5-dihydrothiophene 1,1-dioxide. Due to the limited availability of public quantitative solubility data for this specific compound, this document focuses on its theoretical solubility profile based on its chemical structure, alongside detailed experimental protocols for determining its solubility in various organic solvents. This guide is intended to be a practical resource for laboratory and research applications.

Introduction to 3-Phenyl-2,5-dihydrothiophene 1,1-dioxide

3-Phenyl-2,5-dihydrothiophene 1,1-dioxide, also known as 3-phenylsulfolene, is a cyclic sulfone. The sulfone functional group imparts a high degree of polarity to the molecule, which significantly influences its physical and chemical properties, including its solubility.[1] The presence of the phenyl group and the dihydrothiophene ring introduces nonpolar characteristics, suggesting a nuanced solubility profile across different types of organic solvents. Understanding the solubility of this compound is crucial for its application in organic synthesis, materials science, and pharmaceutical development, where it may be used as a reactant, intermediate, or building block.

Theoretical Solubility Profile

The principle of "like dissolves like" provides a framework for predicting the solubility of a compound in various solvents.[2][3] The polarity of 3-Phenyl-2,5-dihydrothiophene 1,1-dioxide is dominated by the highly polar sulfone group, while the phenyl and dihydrothiophene moieties contribute to its nonpolar character. Based on this structure, a qualitative assessment of its expected solubility is presented in Table 1.

Table 1: Predicted Qualitative Solubility of 3-Phenyl-2,5-dihydrothiophene 1,1-dioxide in Common Organic Solvents

| Solvent Class | Examples | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile | High | The high polarity of these solvents can effectively solvate the polar sulfone group, leading to strong intermolecular interactions. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate | The hydroxyl groups of these solvents can act as hydrogen bond donors and acceptors, but the overall polarity may be less matched than polar aprotic solvents. |

| Chlorinated | Dichloromethane, Chloroform | Moderate to Low | These solvents have moderate polarity and can interact with the less polar parts of the molecule, but may not be as effective at solvating the sulfone group. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Low | These solvents have relatively low polarity and are not expected to effectively dissolve the highly polar sulfone moiety. |

| Aromatic | Toluene, Benzene | Low | The nonpolar nature of these solvents is not well-suited to dissolve the polar sulfone, although some interaction with the phenyl group is possible. |

| Nonpolar | Hexane, Heptane | Very Low | The significant mismatch in polarity between the highly polar sulfone group and these nonpolar solvents will likely result in very poor solubility. |

Experimental Determination of Solubility

To obtain quantitative solubility data, a standardized experimental protocol is necessary. The equilibrium shake-flask method is a widely accepted technique for determining the solubility of a solid in a liquid solvent.

Experimental Protocol: Equilibrium Shake-Flask Method

Objective: To determine the saturation solubility of 3-Phenyl-2,5-dihydrothiophene 1,1-dioxide in a given organic solvent at a specific temperature.

Materials and Apparatus:

-

3-Phenyl-2,5-dihydrothiophene 1,1-dioxide (solid)

-

Selected organic solvent(s) of high purity

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC, or gravimetric analysis setup)

Procedure:

-

Preparation: Add an excess amount of solid 3-Phenyl-2,5-dihydrothiophene 1,1-dioxide to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Solvent Addition: Accurately add a known volume or mass of the desired organic solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker bath. Agitate the samples for a sufficient period (e.g., 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically.

-

Phase Separation: After equilibration, allow the vials to rest at the constant temperature for a period (e.g., 2-4 hours) to allow the excess solid to settle.

-

Sample Withdrawal: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe. Immediately pass the solution through a syringe filter to remove any undissolved solid particles.

-

Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration suitable for the chosen analytical method.

-

Quantification: Analyze the concentration of 3-Phenyl-2,5-dihydrothiophene 1,1-dioxide in the diluted solution using a pre-calibrated analytical method (e.g., UV-Vis spectroscopy by measuring absorbance at a specific wavelength, HPLC by measuring peak area, or by evaporating the solvent from a known volume of the saturated solution and weighing the residue).

-

Calculation: Calculate the solubility from the measured concentration, taking into account the dilution factor. Express the solubility in appropriate units (e.g., g/L, mg/mL, or mol/L).

Data Presentation

Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison. Table 2 provides a template for recording experimentally determined solubility data.

Table 2: Quantitative Solubility of 3-Phenyl-2,5-dihydrothiophene 1,1-dioxide in Organic Solvents

| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method of Analysis |

| [Example: DMSO] | 25 | Data | Data | HPLC |

| [Example: Ethanol] | 25 | Data | Data | Gravimetric |

| [Example: Toluene] | 25 | Data | Data | UV-Vis |

| [Example: DMSO] | 40 | Data | Data | HPLC |

| [Example: Ethanol] | 40 | Data | Data | Gravimetric |

| [Example: Toluene] | 40 | Data | Data | UV-Vis |

Visualizations

Experimental Workflow for Solubility Determination

The following flowchart illustrates the key steps in the experimental determination of solubility using the shake-flask method.

References

An In-depth Technical Guide to the Chemistry and Derivatives of Sulfolene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemistry of sulfolene, its versatile derivatives, and their applications, with a particular focus on their relevance in synthetic and medicinal chemistry. This document details the fundamental properties, key reactions, and synthetic protocols related to sulfolene, supported by quantitative data and visual diagrams to facilitate understanding and application in a research and development setting.

Core Chemistry of 3-Sulfolene

3-Sulfolene, also known as butadiene sulfone, is a cyclic organic compound featuring a sulfone functional group within a five-membered ring.[1] It is a white, odorless, and crystalline solid that is stable for long-term storage and soluble in water and many organic solvents.[1][2] Its chemical formula is C₄H₆O₂S, with a molar mass of 118.15 g/mol .[1]

Physicochemical Properties

A summary of the key physical and chemical properties of 3-sulfolene is presented in Table 1. This data is essential for its handling, application in reactions, and purification.

| Property | Value | References |

| Molecular Formula | C₄H₆O₂S | [1] |

| Molar Mass | 118.15 g/mol | [1] |

| Appearance | White, odorless, crystalline solid | [1][2] |

| Melting Point | 65-66 °C | [2][3] |

| Boiling Point | Decomposes above melting point | [3] |

| Solubility | Soluble in water, ethanol, and benzene | [2][3] |

| Density | 1.314 g/cm³ | [4] |

Table 1: Physical and Chemical Properties of 3-Sulfolene

Key Reactions of 3-Sulfolene

The unique reactivity of 3-sulfolene makes it a valuable reagent in organic synthesis. Its most notable reactions are the reversible cheletropic extrusion of sulfur dioxide and its subsequent application in Diels-Alder reactions.

The synthesis of 3-sulfolene is achieved through a [4+1] cheletropic reaction between 1,3-butadiene and sulfur dioxide.[5][6] This reaction is typically performed in an autoclave, and the addition of polymerization inhibitors such as hydroquinone is common.[7] The reverse reaction, a thermal cheletropic extrusion of sulfur dioxide, generates 1,3-butadiene in situ.[6][8] This controlled release of a gaseous diene from a stable solid precursor is a cornerstone of sulfolene's utility.[9]

The mechanism for the thermal cheletropic extrusion of sulfur dioxide from 3-sulfolene is a pericyclic reaction that proceeds through a concerted transition state.

Caption: Cheletropic extrusion of SO₂ from 3-sulfolene.

3-Sulfolene is widely used as a stable and safe solid surrogate for the gaseous and difficult-to-handle 1,3-butadiene in Diels-Alder reactions.[6][8] Upon heating, 3-sulfolene decomposes to generate 1,3-butadiene, which then reacts in situ with a dienophile to form a cyclohexene derivative.[8] This method avoids the need for handling gaseous butadiene and allows for reactions to be carried out at elevated temperatures with greater control.[7] A common example is the reaction with maleic anhydride to produce cis-4-cyclohexene-1,2-dicarboxylic anhydride, with yields reported up to 90%.[7]

The general workflow for a Diels-Alder reaction using 3-sulfolene as a butadiene source involves the thermal decomposition of sulfolene followed by the cycloaddition reaction.

Caption: Experimental workflow for the Diels-Alder reaction.

Catalytic hydrogenation of 3-sulfolene yields sulfolane (tetrahydrothiophene-1,1-dioxide), a high-boiling, polar aprotic solvent widely used in the petrochemical industry for the extraction of aromatic hydrocarbons.[7][10][11] The reaction is typically carried out using a Raney nickel catalyst.[7]

3-Sulfolene undergoes halogenation, for instance, reacting with bromine in an aqueous solution to yield 3,4-dibromotetrahydrothiophene-1,1-dioxide.[7] It can also isomerize to the more thermodynamically stable 2-sulfolene in the presence of a base.[7]

Sulfolene Derivatives and Their Synthesis

The sulfolene scaffold can be functionalized through various synthetic strategies, leading to a diverse range of derivatives with applications in organic synthesis and medicinal chemistry.[6][12]

Synthetic Strategies

Several methods are employed for the synthesis of substituted sulfolenes:[6]

-

Electrophilic Addition: Addition of electrophiles to the double bond of 3-sulfolene, followed by elimination, can introduce substituents.

-

Oxidation of Thiol Precursors: Substituted thiolanes can be oxidized to the corresponding sulfolenes.

-

Deprotonation and Alkylation: The protons at the 2- and 5-positions of 3-sulfolene are acidic and can be removed by a strong base, allowing for subsequent alkylation.

-

Noble Metal Catalysis: Transition metal-catalyzed reactions provide routes to various substituted sulfolenes.

The synthesis of sulfolene derivatives is a key step in accessing novel chemical entities for various applications.

Caption: Synthetic routes to sulfolene derivatives.

Applications in Drug Development

The sulfolene and, more commonly, the saturated sulfolane moieties are increasingly recognized as important structural motifs in medicinal chemistry.[12][13] The sulfone group is a polar, aprotic functional group that can act as a hydrogen bond acceptor and improve the physicochemical properties of drug candidates, such as solubility and metabolic stability.[13]

Sulfolane-based derivatives have been investigated for a range of biological activities, including:[12]

-

Anti-inflammatory

-

Anticancer

-

HIV-1 Protease Inhibition

-

Human Carbonic Anhydrase IX Inhibition

For example, certain sulfolane-based vicinal amino alcohols have demonstrated promising anti-inflammatory and analgesic properties.[12] Additionally, some derivatives have shown antiproliferative activity against cancer cell lines.[12] The incorporation of a cyclic sulfone can also serve as a bioisostere for other functional groups, such as ketones or carboxylic acids, and can modulate the basicity of nearby amino groups, potentially improving the toxicity profile of a molecule.[13]

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving 3-sulfolene.

Synthesis of 3-Sulfolene

Reaction: 1,3-Butadiene + SO₂ → 3-Sulfolene

Procedure:

-

A pressure-resistant autoclave is charged with liquid sulfur dioxide.

-

A polymerization inhibitor, such as hydroquinone or pyrogallol, is added.[7]

-

1,3-Butadiene is then introduced into the autoclave.

-

The reaction mixture is heated to approximately 130 °C for about 30 minutes. Alternatively, the reaction can proceed at room temperature over several days.[7]

-

After cooling, the excess reactants are vented, and the solid 3-sulfolene product is collected.

-

The crude product can be purified by recrystallization from an appropriate solvent, such as methanol.

Diels-Alder Reaction: Synthesis of cis-4-Cyclohexene-1,2-dicarboxylic Anhydride

Reaction: 3-Sulfolene + Maleic Anhydride → cis-4-Cyclohexene-1,2-dicarboxylic Anhydride + SO₂

Materials:

-

3-Sulfolene

-

Maleic Anhydride

-

Xylene (solvent)

-

Petroleum ether (for crystallization)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine 3-sulfolene and maleic anhydride.[3][5]

-

Add a high-boiling solvent, such as xylene, to the flask.[3][8]

-

Heat the mixture to reflux. The high temperature will induce the thermal decomposition of 3-sulfolene to 1,3-butadiene and sulfur dioxide.[8] The sulfur dioxide gas should be vented appropriately in a fume hood.

-

Maintain the reflux for approximately 30-60 minutes to allow the Diels-Alder reaction to proceed to completion.[3][5]

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The product can be isolated by inducing crystallization. This is often achieved by adding a poor solvent, such as petroleum ether, to the reaction mixture.[3][8]

-

Collect the crystalline product by vacuum filtration and wash with a small amount of cold petroleum ether.

-

The product can be further purified by recrystallization.

Hydrogenation of 3-Sulfolene to Sulfolane

Reaction: 3-Sulfolene + H₂ → Sulfolane

Materials:

-

3-Sulfolene

-

Raney Nickel (catalyst)

-

Water or other suitable solvent

-

Hydrogen gas source

Procedure:

-

Dissolve 3-sulfolene in a suitable solvent, such as water, in a hydrogenation reactor.[7]

-

Add Raney nickel catalyst to the solution. A typical catalyst loading is around 2% by weight relative to the 3-sulfolene.

-

Seal the reactor and purge with hydrogen gas.

-

Pressurize the reactor with hydrogen to approximately 20 bar and heat to about 60 °C.[7]

-

Stir the reaction mixture under these conditions until the uptake of hydrogen ceases, indicating the completion of the reaction.

-

After cooling and venting the reactor, the catalyst is removed by filtration.

-

The sulfolane product can be isolated by removing the solvent, for example, by distillation under reduced pressure.

Quantitative Data Summary

The following table summarizes key quantitative data for reactions involving 3-sulfolene, providing an overview of typical reaction conditions and outcomes.

| Reaction | Reactants | Product | Conditions | Yield | References |

| Diels-Alder | 3-Sulfolene, Maleic Anhydride | cis-4-Cyclohexene-1,2-dicarboxylic anhydride | Boiling xylene | Up to 90% | [7] |

| Diels-Alder | 3-Sulfolene, Diethyl Fumarate | trans-4-Cyclohexene-1,2-dicarboxylic diethyl ester | 110 °C | 66-73% | [7] |

| Hydrogenation | 3-Sulfolene | Sulfolane | Raney Ni, 20 bar H₂, 60 °C | Up to 65% | [7] |

| Isomerization | 3-Sulfolene | 2-Sulfolene/3-Sulfolene Mixture | Base or cyanide, 50 °C | 58% 2-sulfolene, 42% 3-sulfolene (equilibrium) | [7] |

| Tetrazole Formation | Benzyl azide, 4-toluenesulfonic acid cyanide (3-sulfolene as solvent) | 1-benzyl-5-(4-toluenesulfonyl)tetrazole | One-pot reaction | 72% overall | [7] |

Table 2: Summary of Quantitative Data for Key Reactions

Conclusion

Sulfolene and its derivatives represent a versatile and valuable class of compounds in modern organic and medicinal chemistry. The ability of 3-sulfolene to serve as a stable precursor for 1,3-butadiene in Diels-Alder reactions has solidified its importance in synthetic chemistry. Furthermore, the incorporation of the sulfolane moiety into molecular scaffolds is a promising strategy in drug design, offering a means to fine-tune the physicochemical and pharmacological properties of bioactive molecules. This guide provides a foundational understanding of sulfolene chemistry, equipping researchers with the knowledge to explore its potential in their own research and development endeavors.

References

- 1. 3-Sulfolene | C4H6O2S | CID 6498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. DOT Language | Graphviz [graphviz.org]

- 3. 3-SULFOLENE | 77-79-2 [chemicalbook.com]

- 4. Experiment #4 Diels-Alder Reaction - Edubirdie [edubirdie.com]

- 5. 3-Sulfolene | CAS#:77-79-2 | Chemsrc [chemsrc.com]

- 6. mdpi.com [mdpi.com]

- 7. chembk.com [chembk.com]

- 8. scribd.com [scribd.com]

- 9. researchgate.net [researchgate.net]

- 10. brainly.com [brainly.com]

- 11. scribd.com [scribd.com]

- 12. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]

- 13. researchgate.net [researchgate.net]

Stability and Storage of 3-Phenyl-2,5-dihydrothiophene 1,1-dioxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3-Phenyl-2,5-dihydrothiophene 1,1-dioxide. Due to limited direct experimental data on this specific compound, this guide extrapolates from the well-understood chemistry of the parent compound, 3-sulfolene (2,5-dihydrothiophene 1,1-dioxide), and related derivatives. The document outlines potential degradation pathways, proposes methodologies for stability assessment, and offers best practices for handling and storage to ensure the compound's integrity for research and development purposes.

Introduction

3-Phenyl-2,5-dihydrothiophene 1,1-dioxide belongs to the class of sulfolenes, which are five-membered heterocyclic compounds containing a sulfone group. These molecules are notable for their role as synthetic precursors, particularly as stable sources of substituted butadienes via the retro-cheletropic extrusion of sulfur dioxide. Understanding the stability of 3-Phenyl-2,5-dihydrothiophene 1,1-dioxide is crucial for its application in drug discovery and development, where compound integrity is paramount for reliable experimental outcomes.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 3-Phenyl-2,5-dihydrothiophene 1,1-dioxide and its parent compound, 3-sulfolene, is presented in Table 1. These properties provide a foundational understanding of the compound's general handling characteristics.

| Property | 3-Phenyl-2,5-dihydrothiophene 1,1-dioxide | 3-Sulfolene (for comparison) |

| Molecular Formula | C₁₀H₁₀O₂S | C₄H₆O₂S |

| Molecular Weight | 194.25 g/mol | 118.15 g/mol |

| Appearance | Solid (expected) | White crystalline solid |

| Melting Point | Data not available | 65-66 °C |

| Solubility | Slightly soluble in water, acetone, and toluene (expected for derivatives) | Soluble in water and many organic solvents |

Stability Profile

The stability of 3-Phenyl-2,5-dihydrothiophene 1,1-dioxide is primarily influenced by temperature, with potential sensitivity to basic conditions. The core sulfolene ring is generally stable under neutral and acidic conditions at ambient temperatures.

Thermal Stability

The most significant degradation pathway for sulfolenes is the thermally induced retro-cheletropic extrusion of sulfur dioxide to yield the corresponding diene. For 3-sulfolene, this decomposition becomes significant at temperatures above 80-100°C. It is anticipated that 3-Phenyl-2,5-dihydrothiophene 1,1-dioxide will exhibit a similar thermal decomposition profile, yielding 1-phenyl-1,3-butadiene and sulfur dioxide upon heating.

Figure 1: Proposed thermal decomposition pathway of 3-Phenyl-2,5-dihydrothiophene 1,1-dioxide via a retro-cheletropic reaction.

pH Stability

In the presence of a base, 3-sulfolene can isomerize to the thermodynamically more stable 2-sulfolene. While specific data for the phenyl derivative is unavailable, it is prudent to assume that basic conditions could catalyze a similar isomerization or other degradation pathways. Therefore, exposure to strong bases should be avoided. The compound is expected to be relatively stable in neutral and acidic aqueous solutions at room temperature.

Photostability and Oxidative Stability

There is limited public information on the photostability and oxidative stability of 3-Phenyl-2,5-dihydrothiophene 1,1-dioxide. The thiophene ring system, a related structure, can undergo oxidation to form reactive thiophene-S-oxide intermediates. While the sulfone in 3-Phenyl-2,5-dihydrothiophene 1,1-dioxide is already in a high oxidation state, the overall molecule's susceptibility to photo-oxidation or chemical oxidants should be considered, particularly for long-term storage.

Recommended Storage Conditions

Based on the stability profile of related sulfolenes, the following storage conditions are recommended for 3-Phenyl-2,5-dihydrothiophene 1,1-dioxide to ensure its long-term integrity:

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C (Refrigerated) | To minimize the risk of thermal decomposition. |

| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | To prevent potential long-term oxidative degradation. |

| Light | Protect from light (Amber vial) | To mitigate the risk of photodegradation. |

| Container | Tightly sealed, dry container | To prevent moisture uptake and potential hydrolysis. |

| pH | Avoid contact with strong bases | To prevent potential isomerization or degradation. |

Experimental Protocols for Stability Testing

For researchers requiring definitive stability data for 3-Phenyl-2,5-dihydrothiophene 1,1-dioxide, a comprehensive stability testing program is recommended. The following section outlines a proposed experimental workflow.

Application Notes and Protocols: Utilizing 3-Phenyl-3-sulfolene as a Diene Precursor in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenyl-3-sulfolene, also known as 3-phenyl-2,5-dihydrothiophene-1,1-dioxide, serves as a stable, solid, and convenient precursor for the in situ generation of 2-phenyl-1,3-butadiene. This reactive diene is a valuable building block in the synthesis of complex cyclic molecules, particularly through the Diels-Alder reaction. The use of 3-phenyl-3-sulfolene circumvents the challenges associated with handling and storing the volatile and potentially unstable 2-phenyl-1,3-butadiene. Upon thermal activation, 3-phenyl-3-sulfolene undergoes a cheletropic elimination of sulfur dioxide to release the diene in a controlled manner, which can then be trapped by a suitable dienophile. This method offers a safe and efficient route to a variety of phenyl-substituted cyclohexene derivatives, which are important structural motifs in many biologically active compounds and functional materials.

Reaction Mechanism and Theory

The utility of 3-phenyl-3-sulfolene as a diene precursor is based on a reversible cheletropic reaction. Heating the sulfolene induces a concerted cycloreversion, releasing gaseous sulfur dioxide and the conjugated diene, 2-phenyl-1,3-butadiene. This in situ generation allows for the immediate participation of the diene in subsequent reactions, such as the Diels-Alder cycloaddition.

The Diels-Alder reaction is a powerful [4+2] cycloaddition that forms a six-membered ring from a conjugated diene and a dienophile. The reaction is highly stereospecific and its regioselectivity is influenced by the electronic nature of the substituents on both the diene and the dienophile. In the case of 2-phenyl-1,3-butadiene, the phenyl group influences the regiochemical outcome of the cycloaddition with unsymmetrical dienophiles, typically leading to the formation of 1,4-disubstituted cyclohexene products as the major isomers.[1]

Quantitative Data Summary

The following table summarizes representative quantitative data for Diels-Alder reactions of 2-phenyl-1,3-butadiene with various dienophiles. While the diene in these examples was not generated from 3-phenyl-3-sulfolene, the yields and conditions provide a valuable reference for reactions where it is generated in situ.

| Diene Precursor | Diene | Dienophile | Product(s) | Reaction Conditions | Yield (%) | Reference |

| 3-Phenyl-3-sulfolene | 2-Phenyl-1,3-butadiene | Acrylonitrile | 4-Phenyl-1,2,5,6-tetrahydrobenzonitrile and 3-Phenyl-1,2,5,6-tetrahydrobenzonitrile | Reflux in the presence of phenyl-β-naphthylamine | Not specified; ratio of 4-phenyl to 3-phenyl isomer is 4:1 | [1] |

| 3-Phenyl-3-sulfolene | 2-Phenyl-1,3-butadiene | Methyl Acrylate | Methyl 4-phenyl-1,2,5,6-tetrahydrobenzoate | Reflux in the presence of phenyl-β-naphthylamine | Not specified | [1] |

| 3-Phenyl-3-sulfolene | 2-Phenyl-1,3-butadiene | Acrylic Acid | 4-Phenyl-1,2,5,6-tetrahydrobenzoic acid and 3-Phenyl-1,2,5,6-tetrahydrobenzoic acid | Not specified | Not specified; ratio of 4-phenyl to 3-phenyl isomer is ~5:2 | [1] |

| 3-Phenyl-3-sulfolene | 2-Phenyl-1,3-butadiene | Maleic Anhydride | 4-Phenyl-cis-4-cyclohexene-1,2-dicarboxylic anhydride | Not specified | Not specified | [1] |

Experimental Protocols

Protocol 1: General Procedure for the in situ Generation of 2-Phenyl-1,3-butadiene and subsequent Diels-Alder Reaction

This protocol describes a general method for the Diels-Alder reaction using 3-phenyl-3-sulfolene as a precursor to 2-phenyl-1,3-butadiene. The specific dienophile, solvent, temperature, and reaction time may require optimization.

Materials:

-

3-Phenyl-3-sulfolene

-

Dienophile (e.g., maleic anhydride, N-phenylmaleimide, acrylonitrile)

-

High-boiling point solvent (e.g., xylene, toluene, o-dichlorobenzene)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer and stir bar

-

Standard glassware for workup and purification (separatory funnel, flasks, etc.)

-

Silica gel for column chromatography (if necessary)

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-phenyl-3-sulfolene (1.0 equivalent) and the chosen dienophile (1.0 - 1.2 equivalents).

-

Solvent Addition: Add a suitable high-boiling point solvent (e.g., xylene) to dissolve or suspend the reactants. The concentration should be adjusted based on the specific reaction.

-

Heating and Reaction: Heat the reaction mixture to reflux with vigorous stirring. The temperature will depend on the solvent used (for xylene, the boiling point is ~140 °C). The thermal decomposition of 3-phenyl-3-sulfolene will commence, releasing sulfur dioxide gas and 2-phenyl-1,3-butadiene. Caution: The reaction should be performed in a well-ventilated fume hood due to the evolution of sulfur dioxide.

-